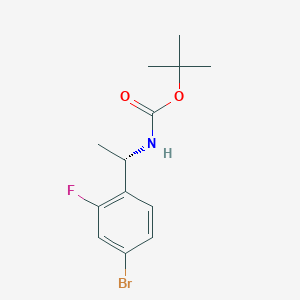
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate, which subsequently rearranges to form the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and catalysts is becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Strong acids like TFA are used to cleave the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, which can then engage in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can impart distinct electronic and steric properties. These substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate, also known by its CAS number 1159193-91-5, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H17BrFNO2
- Molar Mass : 318.18 g/mol
- Density : 1.335 g/cm³ (predicted)
- Boiling Point : 376.5 °C (predicted)
- pKa : Approximately 11 (predicted) .
The biological activity of this compound has been explored in various studies, particularly focusing on its effects as a potential acaricide. The compound exhibits significant activity against the larval stages of Rhipicephalus (Boophilus) microplus, a major tick species affecting livestock.
Key Findings:
- Acaricidal Activity : In vitro studies indicate that this compound can inhibit the development of tick larvae, demonstrating an ixodicidal effect. The treatment resulted in a 93% reduction in larval development to engorged females, suggesting a lethal effect on the larval stages .
- Reproductive Impact : The compound significantly decreased egg production and hatching rates in treated ticks, with an average reduction of 96% in larvae produced for the next generation. This suggests that it could effectively disrupt the lifecycle of ticks .
- Cellular Effects : The mechanism underlying its efficacy may involve apoptosis in intestinal and salivary gland cells of ticks, which are crucial for their survival .
Study on Efficacy Against Ticks
A controlled study evaluated the efficacy of this compound on tick populations in cattle. The experimental design involved:
- Groups : Steers were divided into four groups, each treated with different concentrations of the compound.
- Results : The treatment led to substantial mortality in tick larvae and reduced egg viability, confirming the compound's potential as an effective acaricide .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molar Mass | Acaricidal Activity | Toxicity Profile |
|---|---|---|---|---|
| This compound | 1159193-91-5 | 318.18 g/mol | High | Low acute toxicity |
| Ethyl-4-bromophenyl carbamate | Not specified | Not specified | Moderate | Low genotoxicity |
Properties
Molecular Formula |
C13H17BrFNO2 |
|---|---|
Molecular Weight |
318.18 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17)/t8-/m0/s1 |
InChI Key |
SHQAHUJQKFOGMF-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















